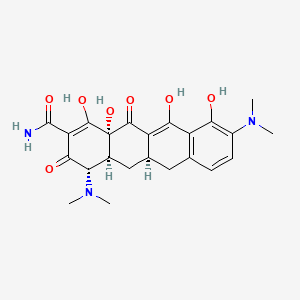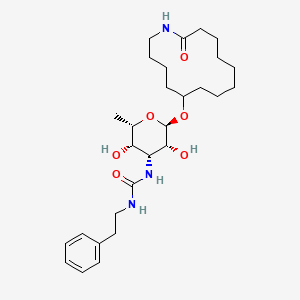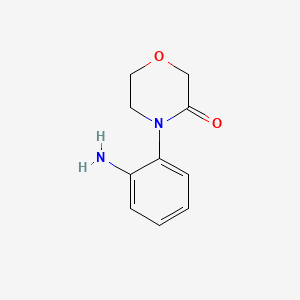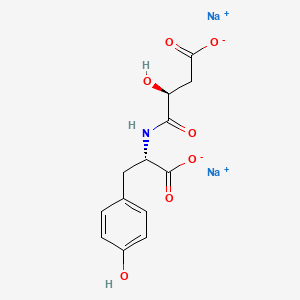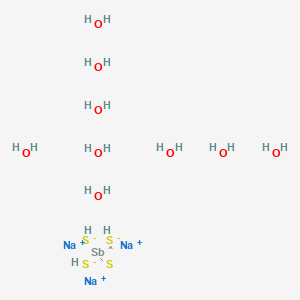
Sodium thioantimonate nonahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium thioantimonate or sodium tetrathioantimonate (V) is an inorganic compound with the formula Na3SbS4 . The nonahydrate of this chemical, Na3SbS4·9H2O, is known as Schlippe’s salt . It appears as yellow-brown crystals .
Synthesis Analysis
For the first time, Sodium thioantimonate nonahydrate has been synthesized through high-energy ball milling . .Molecular Structure Analysis
The nonahydrate consists of the tetrahedral tetrathioantimonate (V) anions SbS3− 4 and sodium cations Na+, which are hydrated . The Sb-S distance is 2.33 Å .Chemical Reactions Analysis
Sodium tetrathioantimonate nonahydrate is prepared by the reaction of “antimony trisulfide”, elemental sulfur, and aqueous sulfide source . The hydrate dissolves in water to give the tetrahedral SbS3− 4 ion . The salt gives antimony pentasulfide upon acidification .Physical And Chemical Properties Analysis
Sodium thioantimonate nonahydrate has a molecular weight of 481.13 . It appears as yellow-brown crystals .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : Bertrand et al. (2022) discuss a rapid synthesis process for high purity sodium thioantimonate nonahydrate through high-energy ball milling. This method provides around 90% yield in about four hours, and the study includes the characterization of its crystal structure, refining it using high-resolution X-ray diffraction, among other techniques (Bertrand, A. et al., 2022).
Lubrication Performance : Yan Xi-yu (2014) investigated the lubrication performance of sodium thioantimonate. The study shows how sodium thioantimonate can improve the load capacity of lithium-based lubricants (Yan Xi-yu, 2014).
All-Solid-State Sodium Batteries : Xie et al. (2022) explored the use of sodium thioantimonate in all-solid-state sodium-ion batteries, specifically examining the molecular processes at the anode/electrolyte interface. The study provides insights into the decomposition mechanism at this interface, vital for designing protective layers in such batteries (Xie, G. et al., 2022).
High-Performance Lithium-Ion Batteries : Nie et al. (2016) used a surfactant-thermal method to prepare crystalline thioantimonate for application in lithium-ion batteries, showing its potential for high-performance energy storage (Nie, L. et al., 2016).
Sodium and Sodium-Ion Batteries Research : Delmas (2018) provides an overview of 50 years of research on sodium batteries, including the role of sodium thioantimonate in these developments (Delmas, C., 2018).
Safety and Hazards
Zukünftige Richtungen
Sodium thioantimonate nonahydrate has been highly studied for room-temperature-operable all-solid-state Na-ion batteries . More recently, Schlippe’s salt was used as antimony and sulfur precursors for hydrothermal synthesis of hybrid compounds . This precursor, freely soluble in water compared to other classic antimony precursors, offers the great benefit of not using amine solvents, such as ethylenediamine, commonly used for dissolving sulfur compounds .
Eigenschaften
InChI |
InChI=1S/3Na.9H2O.3H2S.S.Sb/h;;;12*1H2;;/q3*+1;;;;;;;;;;;;;;/p-3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAZZUXPLAWWCB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H21Na3O9S4Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10101-91-4 |
Source


|
| Record name | Sodium thioantimonate nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimonate(3-), tetrathioxo-, trisodium, nonahydrate, (T-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM THIOANTIMONATE NONAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLI1AS68EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

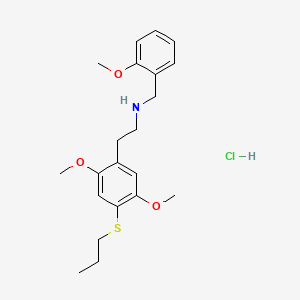
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/no-structure.png)
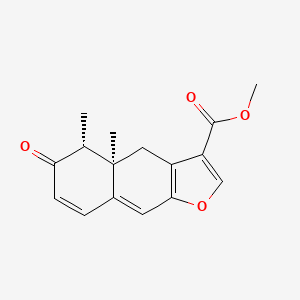
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)
